Benz[a]anthracene-7-chloromethane-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]anthracene-7-chloromethane-13C is a chemical compound with the molecular formula C19H11Cl. It is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a chlorine atom at the 7th position and a carbon-13 isotope label. This unique structure makes it valuable for various scientific research applications, particularly in the fields of organic chemistry and environmental studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-chloromethane-13C typically involves the chlorination of benz[a]anthracene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7th position. The use of carbon-13 labeled reagents allows for the incorporation of the isotope into the final product. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .
Analyse Chemischer Reaktionen
Types of Reactions: Benz[a]anthracene-7-chloromethane-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benz[a]anthracene-7-carboxylic acid.
Reduction: Reduction reactions can convert the chloromethane group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Benz[a]anthracene-7-carboxylic acid.
Reduction: Benz[a]anthracene-7-methyl.
Substitution: Benz[a]anthracene-7-methoxy or benz[a]anthracene-7-cyanomethane.
Wissenschaftliche Forschungsanwendungen
Benz[a]anthracene-7-chloromethane-13C has diverse applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the carbon-13 isotope label.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Benz[a]anthracene-7-chloromethane-13C involves its interaction with various molecular targets. The compound can intercalate into DNA, leading to potential mutagenic effects. It can also undergo metabolic activation to form reactive intermediates that can bind to proteins and nucleic acids, disrupting their normal functions. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Vergleich Mit ähnlichen Verbindungen
Benz[a]anthracene: The parent compound without the chlorine and carbon-13 label.
7-Chlorobenz[a]anthracene: Similar structure but without the carbon-13 label.
Benz[a]anthracene-7-methyl: A derivative with a methyl group instead of a chloromethane group.
Uniqueness: Benz[a]anthracene-7-chloromethane-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in tracer studies and isotopic labeling experiments. Its specific structure allows for targeted investigations into its chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
7-(chloro(113C)methyl)benzo[a]anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2/i12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEKYPPUOKZVFM-HNHCFKFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.